molecular formula C15H22N2O2 B1397260 Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate CAS No. 1219960-70-9

Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate

Cat. No. B1397260
CAS RN: 1219960-70-9
M. Wt: 262.35 g/mol
InChI Key: PJVQLEYRVZKSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate is a chemical compound with the molecular formula C15H22N2O2 . Unfortunately, there is limited information available about this compound in the literature.

Scientific Research Applications

Precipitation of Anions

4-Aminobenzoic acid derivatives, including variants similar to Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate, have been tested for their ability to selectively precipitate anions. These compounds react particularly with oxyanions of Group VIB and vanadium, offering a method for the selective removal and recovery of these anions from aqueous solutions (Heininger & Meloan, 1992).

Synthesis of Fibrinogen Receptor Antagonists

In medicinal chemistry, derivatives of Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate have been explored in the synthesis of potent fibrinogen receptor antagonists. These compounds, characterized by trisubstituted beta-amino acid residues and substituted benzamidine structures, have potential for antithrombotic treatment, particularly in acute phases (Hayashi et al., 1998).

Hydrogen-bonded Supramolecular Structures

Research on Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate has contributed to the understanding of hydrogen-bonded supramolecular structures. Studies on similar compounds have revealed insights into the formation of chains and sheets through hydrogen bonds, aiding in the comprehension of molecular assembly and design (Portilla et al., 2007).

Synthesis of Chiral Building Blocks

This compound has been used in the synthesis of orthogonally protected amino acids, which are valuable in creating chiral building blocks for various synthetic applications. Such compounds are crucial in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds (Czajgucki et al., 2003).

Optical Nonlinear Properties in Chemistry

The study of nonlinear optical properties is another area where Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate derivatives find application. These properties are essential in the development of new materials for photonic and optoelectronic applications (Abdullmajed et al., 2021).

Safety and Hazards

The safety data sheet for Ethyl 3-amino-4-(methylamino)benzoate indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-amino-4-(3-methylpiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)12-6-7-14(13(16)9-12)17-8-4-5-11(2)10-17/h6-7,9,11H,3-5,8,10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVQLEYRVZKSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCC(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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